molecular formula C13H14FN3O3 B2915383 N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide CAS No. 1825487-80-6

N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide

Cat. No.: B2915383
CAS No.: 1825487-80-6
M. Wt: 279.271
InChI Key: PSTBCLUNPROBKN-UHFFFAOYSA-N
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Description

N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide is a specialized chemical reagent designed for advanced research applications in chemical biology and drug discovery. This compound integrates a prop-2-ynyl (propargyl) group, which serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. This property makes it a valuable tool for chemoproteomic studies, enabling researchers to conjugate fluorescent tags, biotin, or other probes for the detection, isolation, and profiling of protein targets in complex biological systems . The 2-fluoro-5-nitrophenyl moiety is a common pharmacophore in medicinal chemistry, often associated with the development of ligands that target various enzymes and receptors. Compounds featuring this motif have been investigated as potential antagonists for targets such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain sensation and inflammation . Consequently, this molecule is of significant interest for researchers exploring novel analgesic and anti-inflammatory agents, providing a versatile scaffold for Structure-Activity Relationship (SAR) studies to optimize binding affinity and functional activity. This product is intended for use as a chemical probe or building block in foundational research. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O3/c1-3-7-16(2)8-6-13(18)15-12-9-10(17(19)20)4-5-11(12)14/h1,4-5,9H,6-8H2,2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTBCLUNPROBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide typically involves the reaction of 2-fluoro-5-nitroaniline with propargyl bromide in the presence of a base, followed by the addition of methylamine and subsequent acylation with propanoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action can include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Structural Analogues from

Compounds 7c , 7d , 7e , and 7f (described in ) share a propanamide backbone but differ in substituents:

  • Substituents : Thiazole-oxadiazole-sulfanyl groups replace the nitro-fluoro-phenyl and propargylamine moieties.
  • Molecular weights : Ranging from 375–389 g/mol (vs. 292 g/mol for the target compound).

Key differences :

  • The target compound’s nitro and fluoro groups enhance electronic effects, while sulfur-containing groups in 7c–7f may improve solubility or metal-binding capacity.
  • The propargylamine group in the target compound offers unique reactivity compared to thiazole-based substituents.

Chlorinated Propanamide Derivatives ()

3-Chloro-N-[2-(dimethylaminoethyl-methylamino)-4-methoxy-5-(4-(1-methylindol-3-yl)pyrimidin-2-ylamino)phenyl]propanamide () shares a propanamide core but includes:

  • Chlorine substituent : Unlike the target’s fluoro group, chlorine increases steric bulk and lipophilicity.
  • Complex aromatic systems : A pyrimidine-indole scaffold replaces the nitro-fluoro-phenyl ring.
  • Molecular weight : ~480 g/mol , significantly higher than the target compound.

Antitumor Propanamides ()

Compounds 1D , 2D , 4D , and 5D () feature hydroxyphenylcarbamoyl and benzodioxol groups:

  • Substituents : Hydroxycarbamoyl groups enhance hydrogen-bonding capacity, contrasting with the target’s nitro-fluoro-phenyl group.
  • Biological activity : These compounds exhibit antitumor effects, likely via histone deacetylase (HDAC) inhibition.

Comparison :

  • The target compound lacks hydroxycarbamoyl groups but could leverage its nitro group for redox-activated cytotoxicity.
  • Propargylamine in the target may enable covalent binding, unlike the non-covalent interactions of ’s compounds.

Diisopropyl-Substituted Propanamide ()

N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide () highlights:

  • Bulky substituents : Diisopropyl and methoxy-methylphenyl groups increase steric hindrance and lipophilicity (logP > 3).
  • Molecular weight : 340.44 g/mol (vs. 292 g/mol for the target).

Functional differences :

  • The target’s nitro-fluoro-phenyl group provides stronger electron-withdrawing effects than ’s methoxy-methylphenyl substituent.
  • ’s compound may exhibit improved blood-brain barrier penetration due to higher lipophilicity.

Data Table: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₃H₁₃FN₄O₃ 292.27 2-Fluoro-5-nitrophenyl, methyl-propargyl High electrophilicity, potential covalent binding
7c () C₁₆H₁₇N₅O₂S₂ 375.47 Thiazole-oxadiazole-sulfanyl Melting point: 134–178°C
’s Chlorinated Propanamide C₂₃H₃₀ClN₇O₂ ~480 Chloro, indole-pyrimidine Likely kinase inhibition
1D () C₂₇H₂₄N₂O₆ 472.50 Benzodioxol, hydroxycarbamoyl HDAC inhibition, antitumor activity
’s Diisopropyl Propanamide C₁₉H₂₈N₂O₂ 340.44 Diisopropyl, methoxy-methylphenyl High lipophilicity (logP > 3)

Research Implications and Limitations

  • Synthetic challenges : The target compound’s propargylamine group may require specialized coupling reagents (e.g., HATU or EDC), as seen in and for analogous syntheses.
  • Limitations : Direct pharmacological data for the target compound are unavailable; comparisons rely on structural extrapolation.

Biological Activity

N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C12H14FN3O2
  • Molecular Weight : 251.26 g/mol
  • CAS Number : 1421372-94-2

The compound acts primarily as an enzyme inhibitor, with specific interactions involving the active sites of various enzymes. The presence of the nitrophenyl group is believed to enhance the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins, thereby inhibiting their function. This mechanism is common among compounds that exhibit biological activity through enzyme inhibition.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, in research involving L1210 mouse leukemia cells, compounds with similar structural features were shown to inhibit cell proliferation effectively, with IC50 values in the nanomolar range . Although specific data for this compound is limited, its structural analogs suggest a similar potency.

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells :
    • A study investigated the effects of related compounds on L1210 leukemia cells, revealing that modifications in the chemical structure could lead to enhanced cytotoxicity . This suggests that this compound may also demonstrate similar activity.
  • Enzyme Inhibition :
    • Research into nitrocatechol derivatives has shown that compounds with similar functional groups can act as inhibitors for catechol-O-methyltransferase (COMT), suggesting potential applications in treating neurological disorders . The enzyme inhibition mechanism could be relevant for understanding how this compound interacts with biological targets.

Comparative Analysis

Compound NameBiological ActivityIC50 (nM)Target
This compoundAnticancerTBDL1210 cells
Related Nitrocatechol DerivativeCOMT InhibitionTBDCOMT

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